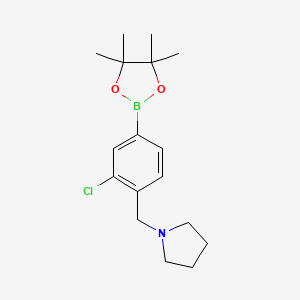
3-Chlor-4-(Pyrrolidinomethyl)phenylboronsäure, Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent . These reagents are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
Boronic esters, including “3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . Additionally, a study reported the catalytic protodeboronation of alkyl boronic esters, which could be relevant to this compound .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” were not found, boronic esters are generally stable and readily prepared .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Organoboranverbindungen mit organischen Halogeniden oder Pseudohalogeniden (wie z. B. Arylchloriden, Bromiden oder Triflaten) unter Verwendung eines Palladiumkatalysators. Der Pinacolester der 3-Chlor-4-(Pyrrolidinomethyl)phenylboronsäure dient als hervorragendes Organoboranreagenz in SM-Kupplungsreaktionen . Seine Vorteile umfassen milde Reaktionsbedingungen, Toleranz gegenüber funktionellen Gruppen und Umweltverträglichkeit.
Anti-Markovnikov-Alkenhydromethylierung
Protodeboronierung von Alkylboronsäureestern kann zu wertvollen Transformationen führen. In Kombination mit einer Matteson–CH₂–Homologisierung ermöglicht dieses Protokoll eine formale anti-Markovnikov-Alkenhydromethylierung. Das weniger nukleophile (3,5-Bis(trifluormethyl)phenyl)lithium wird verwendet, um die Aryladdition an die Lactam-Einheit zu verhindern, was zur Bildung interessanter Produkte führt .
Bor-Neutronen-Einfangtherapie (BNCT)
BNCT ist eine Krebsbehandlung, die Bor-10 als Neutroneneinfangmittel verwendet. Forscher untersuchen Bor-haltige Moleküle für die gezielte Abgabe an Tumorzellen, wo sie selektiv thermische Neutronen einfangen, was zu lokalisierter Strahlung und Zerstörung von Tumorzellen führt.
Diese Anwendungen unterstreichen die Vielseitigkeit und Bedeutung von 3-Chlor-4-(Pyrrolidinomethyl)phenylboronsäure, Pinacolester in der wissenschaftlichen Forschung. Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
This compound is a boronic ester, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in carbon-carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic pinacol esters are only marginally stable in water . The rate of hydrolysis of these esters is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the stability and efficacy of the compound, is considerably accelerated at physiological pH .
Zukünftige Richtungen
The future directions for this compound could involve further development of its synthesis methods, particularly focusing on the protodeboronation of boronic esters . Additionally, its potential applications in various organic synthesis reactions, such as the Suzuki–Miyaura coupling, could be explored further .
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide using a palladium catalyst . The compound’s boron moiety can be converted into a broad range of functional groups .
Cellular Effects
The cellular effects of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are not well-documented in the literature. Boron-containing compounds are known to interact with various cellular processes. For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester primarily involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation step .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester in laboratory settings are largely dependent on the specific experimental conditions. The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .
Metabolic Pathways
The compound’s involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with enzymes or cofactors that facilitate this process .
Subcellular Localization
Given its involvement in the Suzuki–Miyaura cross-coupling reaction, it may be localized in areas of the cell where this reaction takes place .
Eigenschaften
IUPAC Name |
1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOISQUJFQIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2447241.png)

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
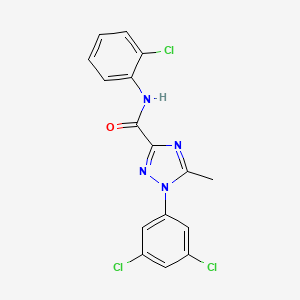
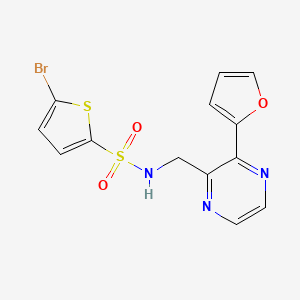
![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)
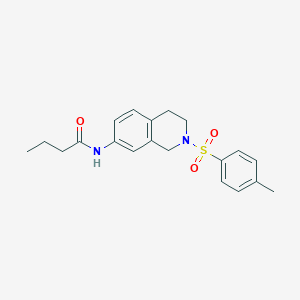
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
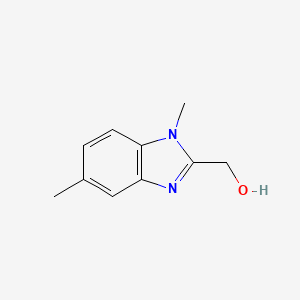
![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)